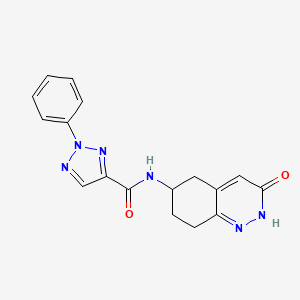

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.355. The purity is usually 95%.

BenchChem offers high-quality N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Design and Synthesis of Novel Compounds

Research involving the design and synthesis of novel triazole-based compounds, such as the one by Paul et al. (2019), highlights the potential of these structures in biomedical applications. The study focused on the synthesis of novel triazole-coumarin and triazole-quinoline compounds, exploring their interactions with proteins like bovine serum albumin and human serum albumin through photophysical studies. Such research underscores the utility of triazole derivatives in probing biological interactions and designing potential therapeutic agents (Paul et al., 2019).

Antimicrobial and Antioxidant Activities

Investigations into the antimicrobial and antioxidant properties of triazole derivatives, as demonstrated by Saundane and Manjunatha (2016), provide a basis for the potential applications of N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide in these areas. Their work on synthesizing novel compounds and assessing their activities suggests a framework for evaluating similar triazole-based molecules for these properties (Saundane & Manjunatha, 2016).

Applications in Drug Discovery

The role of triazole derivatives in drug discovery, particularly as inhibitors of enzymes like soluble epoxide hydrolase, is evident in the work by Thalji et al. (2013). Their study on the identification of triazine-piperidine-carboxamide inhibitors highlights the versatility of triazole frameworks in developing novel therapeutic agents. This research indicates the potential of triazole derivatives, including those similar to N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, in medicinal chemistry (Thalji et al., 2013).

Wirkmechanismus

Target of Action

AKOS025389331, also known as F6523-4033 or N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, is a selective androgen receptor modulator (SARM) that binds to the androgen receptor with high affinity . The primary target of this compound is the androgen receptor, which plays a crucial role in the development and maintenance of male secondary sexual characteristics.

Mode of Action

The compound interacts with its target, the androgen receptor, by binding to it with high affinity . This binding triggers a series of intracellular events, leading to changes in gene expression. As a SARM, it selectively activates androgenic signaling in muscle and bone tissues, while minimizing broader systemic impacts .

Pharmacokinetics

The pharmacokinetics of AKOS025389331 involves its absorption, distribution, metabolism, and excretion (ADME). It has been shown to have a long elimination half-life and dose-proportional accumulation upon multiple dosing . .

Result of Action

The molecular and cellular effects of AKOS025389331’s action primarily involve an increase in muscle mass and bone density . It has been associated with dose-dependent suppression of total testosterone, sex hormone–binding globulin, high-density lipoprotein cholesterol, and triglyceride levels .

Eigenschaften

IUPAC Name |

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-2-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2/c24-16-9-11-8-12(6-7-14(11)20-21-16)19-17(25)15-10-18-23(22-15)13-4-2-1-3-5-13/h1-5,9-10,12H,6-8H2,(H,19,25)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJRJNSQYAPDLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-2-phenyltriazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-(Difluoromethoxy)phenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2475264.png)

![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B2475272.png)

![tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate](/img/structure/B2475273.png)

![(5,6-Dimethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B2475274.png)

![[2-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2475280.png)

![N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide](/img/structure/B2475282.png)